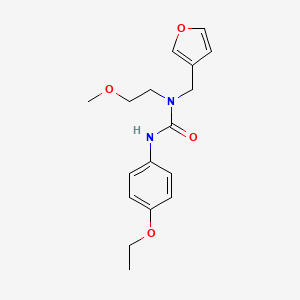

![molecular formula C14H11FN2O7S B2628504 2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 519152-11-5](/img/structure/B2628504.png)

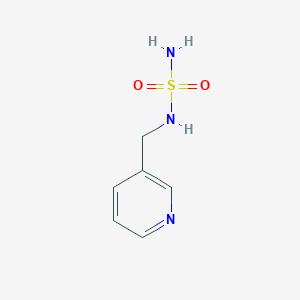

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a chemical compound with the formula C14H11FN2O7S and a molecular weight of 370.31 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Fluoro-5-methoxy-4-nitrobenzoic acid, has been reported using various methods such as the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is complex, with multiple functional groups present. The structure includes a benzoic acid group, a sulfamoyl group, and a nitrophenyl group .Chemical Reactions Analysis

2-Fluoro-5-nitrobenzoic acid, a related compound, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Synthesis of 9,10-Diarylanthracenes

It can also be used in the synthesis of 9,10-diarylanthracenes . These compounds are known to be used as molecular switches, which have potential applications in the development of molecular devices and materials .

Friedel-Crafts Alkylation of Hydronaphthalenes

This compound can be involved in Friedel-Crafts alkylation of hydronaphthalenes . This reaction is a method of introducing alkyl groups into aromatic systems, which is a key step in the synthesis of a wide variety of organic compounds .

Cross-Coupling with Carbazolyl or Aryl Halides

Another application is in cross-coupling reactions with carbazolyl or aryl halides . This type of reaction is commonly used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Medical Research

Given its unique chemical structure, “2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid” may have potential applications in medical research. However, further studies are needed to explore its potential therapeutic uses.

Environmental Research

This compound could also be used in environmental research. Its unique properties might make it useful in studying certain environmental processes or phenomena.

特性

IUPAC Name |

2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCVEQRADREGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

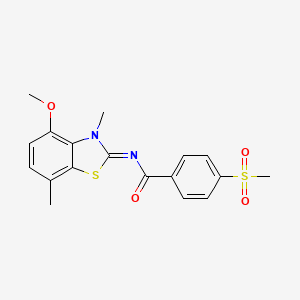

![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)

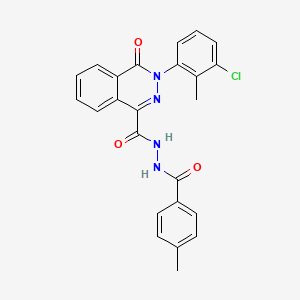

![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)

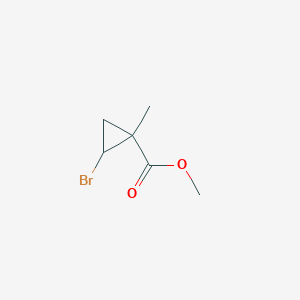

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)

![2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2628439.png)

![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)